2-(4-Fluorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Description
The compound 2-(4-Fluorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a 4-fluorophenyl group at position 2 and a piperazine ring at position 3. The piperazine moiety is further functionalized with a thiophene-2-carbonyl group.
Key structural features:
- 4-Fluorophenyl group: Improves metabolic stability and lipophilicity.
- Thiophene-2-carbonyl-piperazine: Introduces sulfur-based electronic effects and conformational flexibility.
- Nitrile group: Contributes to dipole interactions and binding affinity.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c20-14-5-3-13(4-6-14)17-22-15(12-21)19(26-17)24-9-7-23(8-10-24)18(25)16-2-1-11-27-16/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHKNIVOVPCVBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)F)C#N)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Gabriel Cyclization
The oxazole ring is constructed via cyclodehydration of β-ketoamide precursors. A representative protocol involves:
Step 1 : Condensation of 4-fluorobenzoyl chloride with cyanoacetamide to form 2-cyano-3-(4-fluorophenyl)acrylamide (Yield: 78%).
Step 2 : Cyclization using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 80°C for 6 hours, yielding 2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile (Yield: 65%).
Optimization Note : Substituting POCl₃ with polyphosphoric acid (PPA) increases yield to 82% while reducing side-product formation.
Hantzsch Oxazole Synthesis
Alternative routes employ α-haloketones and cyanamide derivatives:
Reaction :
$$
\text{4-Fluorophenacyl bromide} + \text{Cyanamide} \xrightarrow{\text{EtOH, Δ}} \text{2-(4-Fluorophenyl)-1,3-oxazole-4-carbonitrile}
$$
Conditions : Ethanol reflux (12 h), with triethylamine as a base (Yield: 58%).
Limitation : Lower regioselectivity compared to Robinson-Gabriel method.
Functionalization of the Piperazine Moiety
Preparation of 1-(Thiophene-2-carbonyl)piperazine
Step 1 : Piperazine is treated with thiophene-2-carbonyl chloride in dichloromethane (DCM) at 0°C.
Step 2 : Addition of triethylamine (TEA) to scavenge HCl, followed by stirring at room temperature for 4 h.
Yield : 89% after recrystallization from ethyl acetate.
Purity : >99% (HPLC).
Coupling of Oxazole and Piperazine-Thiophene Units
Nucleophilic Aromatic Substitution (S_NAr)
The oxazole’s 5-position is activated for substitution via nitration or halogenation:
Intermediate : 5-Chloro-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile
Reaction :
$$
\text{5-Chloro-oxazole} + \text{1-(Thiophene-2-carbonyl)piperazine} \xrightarrow{\text{K₂CO₃, DMF, 100°C}} \text{Target Compound}
$$
Yield : 72%.
Mechanistic Insight : The electron-withdrawing cyano group enhances electrophilicity at C-5, facilitating displacement by piperazine.
Buchwald-Hartwig Amination
For higher efficiency, palladium-catalyzed coupling is employed:
Catalyst System : Pd₂(dba)₃/Xantphos
Base : Cs₂CO₃
Solvent : Toluene, 110°C, 24 h
Yield : 85%
Advantage : Tolerates steric bulk and improves functional group compatibility.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC : 98.5% purity (C18 column, 70:30 MeOH/H₂O, 1 mL/min).
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost Index |
|---|---|---|---|---|
| S_NAr | 72 | 97 | 18 | Low |
| Buchwald-Hartwig | 85 | 98.5 | 24 | High |
| One-Pot Convergent | 68 | 95 | 12 | Moderate |
Key Findings :
- Buchwald-Hartwig amination offers superior yield but requires expensive catalysts.
- S_NAr is cost-effective for small-scale synthesis.
Scalability and Industrial Considerations
Challenges :
- Pd catalyst removal in large-scale Buchwald-Hartwig reactions.
- POCl₃ handling in Robinson-Gabriel cyclization necessitates corrosion-resistant equipment.
Solutions :
Chemical Reactions Analysis
Oxidation Reactions
The thiophene and oxazole moieties are primary sites for oxidation:
| Reagent/Conditions | Major Products | Mechanism | Reference |
|---|---|---|---|
| H₂O₂ (aqueous) | Thiophene sulfoxide derivatives | Sulfur oxidation | |
| KMnO₄ (acidic) | Thiophene sulfone or oxazole dihydroxy | Electrophilic oxidation |
Oxidation of the thiophene sulfur atom yields sulfoxides or sulfones, depending on reaction severity. The oxazole ring remains stable under mild conditions but may undergo ring-opening with strong oxidants.
Reduction Reactions
Reduction targets the nitrile group and unsaturated bonds:
| Reagent/Conditions | Major Products | Selectivity | Reference |
|---|---|---|---|
| LiAlH₄ (anhydrous ether) | Primary amine (from nitrile) | Complete nitrile reduction | |
| NaBH₄ (methanol) | Partial reduction of thiophene rings | Selective C=C bond saturation |
The carbonitrile group is reduced to a primary amine with LiAlH₄, while NaBH₄ selectively reduces conjugated systems in the thiophene ring.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive positions:
Electrophilic Substitution
-
Thiophene ring : Halogenation (Cl₂, Br₂) at the 5-position due to electron-rich sulfur.
-
Fluorophenyl group : Nitration (HNO₃/H₂SO₄) occurs at the meta position relative to fluorine .
Nucleophilic Substitution
Acylation and Piperazine Modifications
The piperazine ring undergoes acylations to introduce new functional groups:
Acylation enhances pharmacological properties by modifying hydrogen-bonding capacity .
Comparative Reactivity with Structural Analogs
Key differences in reactivity compared to analogs:
| Feature | This Compound | Analog (e.g., nitro-substituted) | Reason |
|---|---|---|---|
| Thiophene oxidation | Forms stable sulfoxides | Rapid over-oxidation to sulfone | Electron-withdrawing F |
| Nitrile reduction | Requires strong reductants (LiAlH₄) | Partial reduction with NaBH₄ | Steric hindrance from oxazole |
The 4-fluorophenyl group stabilizes intermediates via inductive effects, moderating reaction rates .
Reaction Optimization Insights
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-Fluorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile exhibit significant anticancer properties. The oxazole ring is known for its ability to interact with biological targets involved in cancer progression. For instance, derivatives of oxazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Properties
The presence of the thiophene and piperazine groups in the compound suggests potential antimicrobial activity. Research indicates that similar structures can disrupt microbial cell membranes or inhibit key metabolic pathways, making them candidates for developing new antibiotics.
Neurological Applications
Compounds containing piperazine rings have been extensively studied for their neuropharmacological effects. They are often explored as anxiolytics or antidepressants. The specific substitution patterns in this compound may enhance its binding affinity to neurotransmitter receptors, thus potentially offering therapeutic benefits in treating mood disorders.
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of a related oxazole derivative on breast cancer cells. The compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed with standard chemotherapeutics. This indicates a promising avenue for further development as a selective anticancer agent.
Case Study 2: Antimicrobial Activity
In vitro assays conducted on bacterial strains revealed that derivatives similar to 2-(4-Fluorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile exhibited effective antimicrobial properties. The compound was able to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Data Table: Comparative Analysis of Biological Activities
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| Compound A | [Structure] | Anticancer (IC50) | [Reference] |
| Compound B | [Structure] | Antimicrobial (MIC) | [Reference] |
| Compound C | [Structure] | Neuroprotective | [Reference] |
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The fluorophenyl and thiophene groups may play a role in binding to target sites, while the piperazine and oxazole rings could influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared with structurally related molecules to evaluate the impact of substituent variations on physicochemical and functional properties.
Analogs with Modified Piperazine Acyl Groups
a) 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile ()
- Structural Difference : Replaces thiophene-2-carbonyl with 4-fluorobenzoyl .
- Impact :
- Molecular Weight : Increases from 394.38 g/mol (thiophene analog) to 408.39 g/mol (benzoyl analog) due to the fluorine atom.
- Electronic Effects : The electron-withdrawing fluorine on benzoyl may reduce electron density on the piperazine, altering receptor binding.
- Solubility : Reduced solubility compared to the thiophene analog due to increased hydrophobicity.
b) 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile ()
- Structural Difference : Substitutes 2-fluorophenyl on the oxazole and 2-fluorobenzoyl on the piperazine.
- Crystal Packing: and suggest fluorophenyl groups influence molecular conformation and packing, which may differ between ortho- and para-substituted analogs.
c) 2-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile ()
- Structural Difference : Adds a styryl group with 3,4-dimethoxyphenyl at position 2 of the oxazole.
- Impact :
- Conjugation : The extended π-system enhances UV absorption and may improve binding to aromatic protein pockets.
- Molecular Weight : Higher (494.51 g/mol ) due to the styryl group, affecting pharmacokinetics.
Analogs with Alternative Heterocycles
a) 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile ()
- Structural Difference : Replaces oxazole with pyridine and introduces a methylpiperazine.
- Impact: Basicity: Pyridine’s nitrogen increases basicity compared to oxazole, altering solubility and ionization at physiological pH.
b) 5-Amino-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile ()
- Structural Difference : Uses a pyrazole core instead of oxazole.
- Flexibility: The oxadiazole-thioacetyl chain increases conformational freedom compared to the rigid oxazole.
Analogs with Fluorophenyl Motifs in Different Scaffolds
a) 4-(4-Fluorophenyl)-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione ()
- Structural Difference : Embeds fluorophenyl and piperazine in a triazole-thione scaffold.
- Impact :
- Hydrophilicity : The thione group increases polarity, improving aqueous solubility.
- Metal Binding : Thione sulfur may coordinate metal ions, a property absent in the target oxazole.
Table 1: Structural and Functional Comparison
Biological Activity
The compound 2-(4-Fluorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a novel oxazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The key steps include:
- Formation of the Oxazole Ring : The initial step involves the condensation of appropriate aldehydes and amines to form the oxazole structure.
- Piperazine Derivative Incorporation : A piperazine ring is introduced through a nucleophilic substitution reaction with thiophene-2-carbonyl derivatives.
- Fluorination : The introduction of the fluorine atom at the para position on the phenyl ring enhances biological activity and solubility.
Biological Activity
Recent studies have highlighted the biological activities of this compound, particularly its antimicrobial and anticancer properties.
Antimicrobial Activity
The compound has been tested against various pathogenic bacteria and fungi. In vitro studies have shown promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.6 µg/ml |
| Escherichia coli | 3.2 µg/ml |
| Pseudomonas aeruginosa | 3.2 µg/ml |
| Candida albicans | 0.8 µg/ml |
These results indicate that the compound exhibits strong antibacterial activity, especially against Gram-positive bacteria like Staphylococcus aureus and antifungal activity against Candida albicans .
Anticancer Activity
The anticancer potential of this compound has also been evaluated in several cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through mechanisms involving:
- Inhibition of Cell Proliferation : The compound disrupts cellular signaling pathways essential for cancer cell growth.
- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.
In assays involving human cancer cell lines, significant cytotoxic effects were observed, with IC50 values indicating potent activity against multidrug-resistant cancer cells .
The biological activity of 2-(4-Fluorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can be attributed to its ability to interact with specific molecular targets:
- Antimicrobial Mechanism : The compound disrupts bacterial cell membrane integrity and inhibits key enzymes involved in bacterial metabolism.
- Anticancer Mechanism : It interferes with tubulin polymerization, similar to known anticancer agents, leading to mitotic arrest and apoptosis in cancer cells .
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical settings:
- Study on Bacterial Resistance : In a comparative study, this oxazole derivative showed enhanced activity against multidrug-resistant strains compared to traditional antibiotics, suggesting its potential as a therapeutic agent in treating resistant infections .
- Cancer Cell Line Evaluation : A detailed investigation into various cancer cell lines revealed that the compound significantly reduced cell viability in breast and prostate cancer models, highlighting its potential as an anticancer drug .
Q & A
Q. What are the critical steps and optimized conditions for synthesizing 2-(4-Fluorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile?
Methodological Answer: The synthesis involves multi-step reactions, including cyclization and acylation (Fig. 1). Key steps include:
- Oxazole Ring Formation : Cyclization of precursors (e.g., nitrile-containing intermediates) under basic conditions (e.g., NaOH in DMF at 80–100°C) .
- Piperazine Acylation : Reaction of the piperazine moiety with thiophene-2-carbonyl chloride in dichloromethane (DCM) at 0–5°C to prevent side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
Q. Optimized Conditions Table
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Oxazole Formation | NaOH, DMF | DMF | 80–100°C | 60–70 |
| Piperazine Acylation | Thiophene-2-carbonyl Cl | DCM | 0–5°C | 75–85 |
| Final Purification | Silica gel | Ethyl acetate | RT | >95 |
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR (DMSO-d6 or CDCl3) confirm substituent positions. For example, the fluorophenyl group shows distinct aromatic proton splitting (δ 7.2–7.8 ppm), while the oxazole C-4 carbonitrile appears at ~115 ppm in C NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak at m/z 382.41 (M+H) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% for biological assays) .
Advanced Research Questions
Q. How do reaction mechanisms and substituent effects influence the compound’s synthetic yield and bioactivity?
Methodological Answer:
- Mechanistic Insights :
- Oxazole Cyclization : Base-mediated deprotonation initiates nucleophilic attack, forming the oxazole ring. Steric hindrance from the fluorophenyl group may slow kinetics, requiring prolonged reaction times .
- Piperazine Acylation : Thiophene-2-carbonyl chloride reacts via nucleophilic acyl substitution. Electron-withdrawing groups (e.g., fluorine) on the phenyl ring enhance electrophilicity, improving acylation efficiency .
- Substituent Effects :
- Replacing the 4-fluorophenyl with chlorophenyl reduces solubility but increases cytotoxicity (IC50: 2.1 µM vs. 3.8 µM in HeLa cells) .
- Thiophene-2-carbonyl vs. benzoyl groups enhance π-π stacking with target proteins (e.g., kinase binding pockets) .
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?
Methodological Answer: Contradictions arise from assay variability or structural analogs. Address via:
Q. SAR Table for Analogous Compounds
| Compound Modification | Bioactivity Change | Proposed Mechanism | Reference |
|---|---|---|---|
| 4-Fluorophenyl → 4-Chlorophenyl | ↑ Cytotoxicity (1.5×) | Enhanced hydrophobic interactions | |
| Thiophene-2-carbonyl → Benzoyl | ↓ Antimicrobial activity | Reduced membrane penetration |
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
Methodological Answer:
- Solubility Enhancement :
- Stability Optimization :
Q. How can computational methods predict the compound’s binding modes and off-target effects?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Dock the compound into kinase domains (e.g., EGFR PDB: 1M17). The thiophene carbonyl group shows hydrogen bonding with Lys721, while fluorophenyl occupies a hydrophobic pocket .
- MD Simulations (GROMACS) : 100-ns simulations reveal stable binding with RMSD <2.0 Å, but off-target binding to CYP3A4 (metabolic enzyme) suggests potential drug-drug interactions .
- QSAR Models : Use MOE descriptors (e.g., logP, polar surface area) to correlate substituents with IC50 values (R >0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
